molecular formula C9H15NO B12051622 4-[(2-Propynyloxy)methyl]piperidine

4-[(2-Propynyloxy)methyl]piperidine

Cat. No.: B12051622
M. Wt: 153.22 g/mol
InChI Key: HHQHFQSQJUKIHT-UHFFFAOYSA-N
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Description

4-[(2-Propynyloxy)methyl]piperidine is a chemical compound with the molecular formula C9H15NO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of 4-[(2-Propynyloxy)methyl]piperidine typically involves the reaction of piperidine with propargyl alcohol. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-[(2-Propynyloxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2-Propynyloxy)methyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Propynyloxy)methyl]piperidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(2-Propynyloxy)methyl]piperidine can be compared with other piperidine derivatives, such as:

    This compound hydrochloride: This compound is similar but includes a hydrochloride group, which can affect its solubility and reactivity.

    Piperidine: The parent compound, which lacks the propynyloxy group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(prop-2-ynoxymethyl)piperidine

InChI

InChI=1S/C9H15NO/c1-2-7-11-8-9-3-5-10-6-4-9/h1,9-10H,3-8H2

InChI Key

HHQHFQSQJUKIHT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CCNCC1

Origin of Product

United States

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